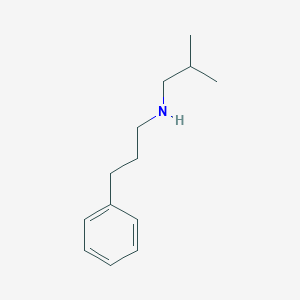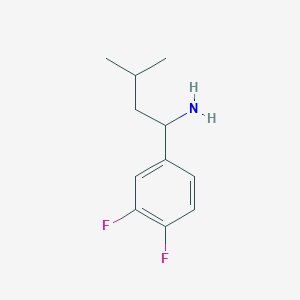
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, Blatter radicals 1-(3,4-difluorophenyl)- and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Another synthetic route for preparing CPA involves the reaction of 1,2-Difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, Blatter radicals 1-(3,4-difluorophenyl)- and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared through oxidation of the corresponding amidrazones .科学的研究の応用
1. Complex Formation and Homoconjugation
A study examined the formation of complexes between aromatic NH and OH proton donors and aliphatic amines, including 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine. This research investigated the structure of these complexes in various solvents, revealing the equilibrium between free molecules and complexes of different compositions. It particularly highlighted the possibility of forming NHN+ homoconjugated cations in these interactions (Castaneda, Denisov, & Schreiber, 2001).
2. Molecular Structure Analysis
Another study focused on the X-ray structures and computational studies of several cathinones, related to this compound. This research provided insights into the molecular structures of these compounds, leveraging techniques like FTIR, UV–Vis, and NMR spectroscopy. It contributed to a better understanding of the bond lengths, angles, and electronic spectra of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
3. Synthesis and Derivatization
Research has been conducted on synthesizing and derivatizing this compound for various applications. This includes studies on new synthetic routes for related compounds, elucidating practical and efficient processes for their preparation. Such research is crucial for developing intermediates used in the synthesis of biologically active molecules (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
作用機序
The mechanism of action of related compounds has been studied. For instance, Ticagrelor, a drug that uses (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL) as an intermediate, is a P2Y12 platelet inhibitor used in patients with a history of myocardial infarction or with acute coronary syndrome (ACS) to prevent future myocardial infarction, stroke and cardiovascular death .
Safety and Hazards
The safety and hazards of related compounds have been documented. For instance, “2-Bromo-1-(3,4-difluorophenyl)ethanone” has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Similarly, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” has a hazard statement of H301, indicating that it is toxic if swallowed .
将来の方向性
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7,11H,5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAMFCVKSDWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



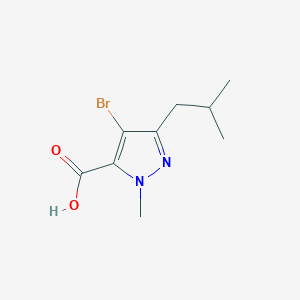
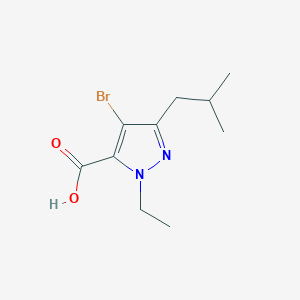
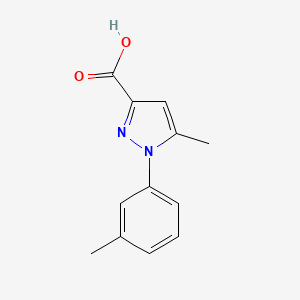

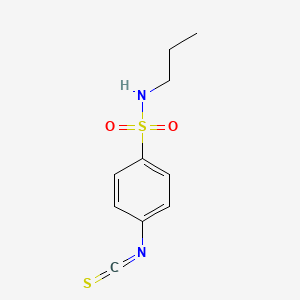
![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
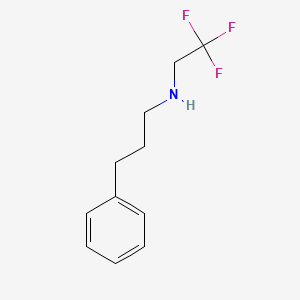
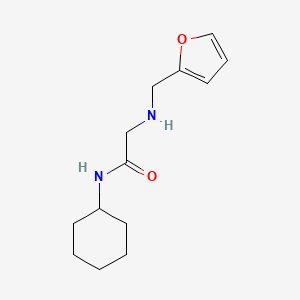
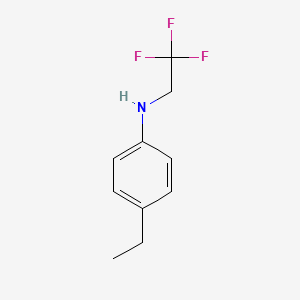
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
